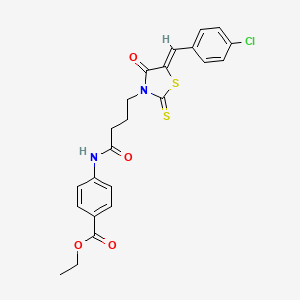

(Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

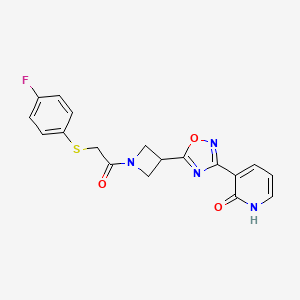

Übersicht

Beschreibung

The compound is a derivative of thiazolidinone, which is a heterocyclic compound containing both sulfur and nitrogen in the ring. Thiazolidinones and their derivatives have been studied for their potential biological activities, including antimicrobial, antiviral, and anticancer properties .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by techniques such as NMR spectroscopy and X-ray crystallography . These techniques can provide detailed information about the arrangement of atoms in the molecule and the nature of the chemical bonds.Wissenschaftliche Forschungsanwendungen

Antidiabetic Activity

Arylidenerhodanines, including our compound, have demonstrated antidiabetic properties. They may influence glucose metabolism, making them relevant for managing Type 2 diabetes mellitus (T2DM). Specifically, they inhibit enzymes such as α-amylase and α-glucosidase, which play crucial roles in carbohydrate digestion and absorption .

Protein Kinase Inhibition

Certain arylidenerhodanines exhibit protein kinase inhibition potency. Protein kinases are essential regulators of cellular processes, and inhibiting them can impact cell signaling pathways. These compounds could potentially be developed as targeted therapies for various diseases .

Topoisomerase II Inhibition

Topoisomerase II is an enzyme involved in DNA replication and repair. Inhibiting it can disrupt DNA processes, making it a target for anticancer drugs. Some arylidenerhodanines, including our compound, have shown promise as topoisomerase II inhibitors .

Cholinesterase Inhibition

Cholinesterases play a role in neurotransmitter regulation, particularly acetylcholine. Inhibiting cholinesterases can be beneficial for conditions like Alzheimer’s disease. While further research is needed, arylidenerhodanines may contribute to this area .

Crystal Structure Determination

Our compound’s molecular structure has been ascertained through single-crystal X-ray diffraction. This information is crucial for understanding its three-dimensional arrangement and interactions .

Other Potential Applications

While not yet fully explored, arylidenerhodanines could have additional applications, such as antimicrobial activity, anti-inflammatory effects, or even as fluorescent probes in biological studies. Researchers continue to investigate their diverse properties .

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

ethyl 4-[4-[(5Z)-5-[(4-chlorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21ClN2O4S2/c1-2-30-22(29)16-7-11-18(12-8-16)25-20(27)4-3-13-26-21(28)19(32-23(26)31)14-15-5-9-17(24)10-6-15/h5-12,14H,2-4,13H2,1H3,(H,25,27)/b19-14- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKGBDIALTXYUMP-RGEXLXHISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCN2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21ClN2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 4-(4-(5-(4-chlorobenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)butanamido)benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,6-dimethoxybenzamide](/img/structure/B2443242.png)

![N-(4-ethylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-2-carboxamide](/img/structure/B2443248.png)

![2-Chloro-N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)propanamide](/img/structure/B2443250.png)

![2-Bromo-4-nitrophenyl 2-fluoro[1,1'-biphenyl]-4-yl ether](/img/structure/B2443253.png)

![2,6-dichloro-N-[1-(pyridin-2-yl)ethyl]pyridine-4-carboxamide](/img/structure/B2443257.png)